molecular formula C17H19N3O2S B2537886 N-(1-(benzofuran-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034610-48-3

N-(1-(benzofuran-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2537886
CAS No.: 2034610-48-3
M. Wt: 329.42
InChI Key: XIVSSCXNDHRKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuran moiety linked via a propan-2-yl group to a 1,2,3-thiadiazole ring substituted with a propyl chain and a carboxamide functional group. The propyl substituent at the 4-position of the thiadiazole and the carboxamide group at the 5-position suggest possible roles in modulating solubility, lipophilicity, or intermolecular interactions .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-3-6-14-16(23-20-19-14)17(21)18-11(2)9-13-10-12-7-4-5-8-15(12)22-13/h4-5,7-8,10-11H,3,6,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVSSCXNDHRKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC(C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a Friedel-Crafts acylation reaction followed by cyclization.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is often formed via the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling of the Benzofuran and Thiadiazole Rings: The final step involves coupling the benzofuran and thiadiazole rings through a suitable linker, such as a propyl chain, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzofuran-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzofuran and thiadiazole derivatives.

Scientific Research Applications

N-(1-(benzofuran-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Literature

The following structurally related compounds (from provided evidence) are compared to highlight key similarities and differences:

Compound Core Heterocycle Substituents Functional Groups Key Structural Variations
Target Compound 1,2,3-Thiadiazole 4-propyl, 5-carboxamide; benzofuran-propan-2-yl Carboxamide Unique 1,2,3-thiadiazole substitution pattern
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzimidazole 3,4-dimethoxyphenyl, 4-methoxyphenyl, 1-propyl Carboxamide, Methoxy groups Benzimidazole core vs. benzofuran-thiadiazole hybrid
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole 5-(3-phenylpropyl), 2-amino; 2-chlorophenyl Amine, Chlorophenyl Thiadiazole isomer (1,3,4 vs. 1,2,3); amine vs. carboxamide
N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea 1,3,4-Thiadiazole + Pyrazole 5-propyl (thiadiazole), pyrazole-phenoxy-phenyl Thiourea, Phenoxy Thiourea linkage vs. carboxamide; pyrazole-thiadiazole hybrid

Key Comparative Insights

Heterocyclic Core Differences: The target compound’s 1,2,3-thiadiazole core differs from the 1,3,4-thiadiazole isomers in and . The benzofuran moiety in the target compound contrasts with the benzimidazole in . Benzofuran’s oxygen atom imparts distinct electronic effects compared to benzimidazole’s nitrogen-rich structure, which may influence solubility or metabolic stability .

Functional Group Impact :

  • The carboxamide group in the target compound and ’s benzimidazole analogue may enhance hydrogen-bonding capabilities compared to the amine group in or the thiourea in . Thiourea’s sulfur atom could confer stronger metal-chelating properties .
  • Propyl substituents are common in the target compound and , but their placement (4-position in 1,2,3-thiadiazole vs. 5-position in 1,3,4-thiadiazole) may lead to divergent steric effects .

However, the 1,2,3-thiadiazole isomer may require alternative routes, such as diazotization or cycloaddition . Carboxamide formation in the target compound could parallel methods used in (e.g., coupling benzofuran-propan-2-ylamine with activated thiadiazole carbonyl intermediates) .

Hypothetical Property Comparisons

While direct biological or physicochemical data for the target compound are unavailable in the provided evidence, structural trends suggest:

  • Lipophilicity : The benzofuran and propyl groups may increase logP compared to ’s polar methoxy-substituted benzimidazole.
  • Bioactivity: The carboxamide group could improve target selectivity over thiourea (), which might exhibit non-specific interactions.
  • Stability : The 1,2,3-thiadiazole core may be less hydrolytically stable than 1,3,4-thiadiazoles due to ring strain, though this requires experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.